molecular formula C7H10O B2991345 Bicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 1510939-61-3

Bicyclo[3.1.0]hexane-6-carbaldehyde

Cat. No.: B2991345
CAS No.: 1510939-61-3
M. Wt: 110.156
InChI Key: RKDTXYVPCLFNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.1.0]hexane-6-carbaldehyde is an organic compound with the molecular formula C7H10O. It is a bicyclic structure, meaning it contains two fused rings. This compound is notable for its unique structural features, which include a cyclopropane ring fused to a cyclobutane ring, with an aldehyde functional group attached to the cyclobutane ring. The compound is used in various chemical research applications due to its interesting reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.1.0]hexane-6-carbaldehyde can be synthesized through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes. The reaction is typically carried out using an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of photoredox catalysts and LED irradiation makes the process scalable and efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexane-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.

Major Products

    Oxidation: Bicyclo[3.1.0]hexane-6-carboxylic acid.

    Reduction: Bicyclo[3.1.0]hexane-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.1.0]hexane-6-carbaldehyde is used in several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[3.1.0]hexane-6-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts. This interaction can modulate the activity of the target proteins, making it useful in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cyclic hydrocarbon with a six-membered ring.

    Cyclopropane: A three-membered ring hydrocarbon.

    Cyclobutane: A four-membered ring hydrocarbon.

Uniqueness

Bicyclo[3.1.0]hexane-6-carbaldehyde is unique due to its fused bicyclic structure, which imparts significant strain and reactivity. Unlike cyclohexane, cyclopropane, or cyclobutane, this compound has a rigid and constrained conformation, making it a valuable scaffold in medicinal chemistry for designing molecules with specific binding properties and reduced off-target effects .

Properties

IUPAC Name

bicyclo[3.1.0]hexane-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-4-7-5-2-1-3-6(5)7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDTXYVPCLFNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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